Anserine

Catalog No.
S518983
CAS No.
584-85-0
M.F
C10H16N4O3
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anserine

CAS Number

584-85-0

Product Name

Anserine

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1

InChI Key

MYYIAHXIVFADCU-QMMMGPOBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Anserine, Balanine, Beta Alanyl 3 Methylhistidine, Beta-Alanyl-3-Methylhistidine, Ophidine

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN

The exact mass of the compound Anserine is 240.1222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anserine (β-alanyl-N-methylhistidine) is a naturally occurring, highly stable imidazole dipeptide characterized by its N-methylation on the histidine imidazole ring. In industrial and research procurement, it is primarily sourced as a premium alternative to standard dipeptides for applications requiring robust physiological buffering, potent antioxidant capacity, and resistance to enzymatic degradation. Its high water solubility and precisely defined acid-base properties make it a critical active pharmaceutical ingredient (API) precursor, formulation additive, and analytical reference standard in sports nutrition, neuroprotection research, and food authenticity analytics .

While carnosine (β-alanyl-L-histidine) is the most common and cost-effective in-class substitute, it fails completely in systemic in vivo models due to its rapid hydrolysis by human serum carnosinase (CN1), which reduces its plasma half-life to under five minutes. Anserine’s specific N-methylation sterically hinders the CN1 active site, preventing rapid cleavage of the peptide bond. Consequently, substituting anserine with carnosine in oral formulations or plasma-exposed assays results in near-zero systemic bioavailability, making anserine the mandatory choice for researchers and formulators requiring sustained intact dipeptide circulation [1].

Serum Carnosinase (CN1) Resistance and Systemic Bioavailability

Human serum carnosinase (CN1) rapidly degrades standard imidazole dipeptides, creating a severe bottleneck for systemic delivery. Clinical pharmacokinetic profiling demonstrates that anserine possesses a 5- to 10-fold longer half-life in human serum compared to carnosine. Following equimolar oral administration, anserine reaches a detectable Cmax of approximately 0.5 µmol/L, whereas carnosine remains below the detection limit due to immediate enzymatic hydrolysis [1].

Evidence DimensionSerum Half-Life and Cmax
Target Compound Data5- to 10-fold longer half-life; Cmax ~0.5 µmol/L
Comparator Or BaselineCarnosine (Half-life < 5 min; Cmax below detection limit)
Quantified DifferenceAnserine achieves a >500% increase in serum half-life and quantifiable systemic absorption compared to zero detectable baseline for carnosine.
ConditionsHuman serum (in vivo pharmacokinetic assay)

Dictates the procurement of anserine over carnosine for any oral or systemic formulation where the intact dipeptide must survive plasma circulation.

Early-Stage Acidosis Buffering via Optimized pKa

The buffering efficacy of imidazole dipeptides is strictly governed by the pKa of their imidazole ring. Potentiometric titration reveals that the N-methylation in anserine shifts its pKa to 7.04, compared to 6.83 for unmethylated carnosine. This structural modification means anserine is significantly more effective at buffering the early stages of cellular acidosis (when pH just begins to drop from physiological 7.4), whereas carnosine only reaches optimal buffering capacity at lower, late-stage fatigue pH levels [1].

Evidence DimensionImidazole ring dissociation constant (pKa)
Target Compound DatapKa = 7.04
Comparator Or BaselineCarnosine (pKa = 6.83)
Quantified DifferenceAnserine provides a +0.21 upward shift in pKa, aligning it closer to resting physiological pH.
ConditionsAqueous potentiometric titration at physiological temperatures

Essential for formulators designing targeted sports nutrition products that require immediate pH stabilization at the onset of high-intensity exercise.

Competitive Inhibition of Dizinc Carnosinase 1 (CN1)

Beyond its own stability, anserine acts as a temporary competitive inhibitor of the CN1 enzyme. Molecular dynamics simulations and enzymatic assays show that the bulky, dehydrated methylated imidazole moiety of anserine binds to the dizinc active site of CN1 but promotes non-productive poses that retard hydrolytic activity. In contrast, carnosine fits optimally for rapid cleavage. This allows anserine to be utilized in co-formulations to artificially extend the half-life of other susceptible dipeptides [1].

Evidence DimensionCN1 Active Site Hydrolytic Retardation
Target Compound DataBulky methylated imidazole promotes non-productive poses, retarding catabolism
Comparator Or BaselineCarnosine (Optimal binding pose for rapid dizinc-mediated hydrolysis)
Quantified DifferenceAnserine sterically blocks the CN1 active site, acting as a competitive inhibitor rather than a rapid substrate.
ConditionsMolecular dynamics simulation of CN1 homodimer active site

Justifies the procurement of anserine as a functional excipient or co-active to protect and stabilize carnosine in mixed-dipeptide therapeutic formulations.

Systemic Cognitive and Cardiovascular Formulations

Because anserine resists CN1-mediated degradation in human plasma, it is the required dipeptide for oral supplements and functional foods targeting neuroprotection and systolic dysfunction. Carnosine cannot be used for these systemic targets without the co-administration of synthetic carnosinase inhibitors [1].

Early-Onset Fatigue Buffering in Sports Nutrition

Leveraging its specific pKa of 7.04, anserine is formulated into elite sports nutrition matrices to buffer intracellular pH drops immediately at the onset of anaerobic exercise, complementing carnosine which buffers at lower pH thresholds [2].

Analytical Standard for Dietary Dipeptide Profiling

Due to the distinct distribution of dipeptides in different animal tissues (e.g., high anserine in poultry vs. high carnosine in beef), purified anserine is procured as a critical analytical standard for HPLC and mass spectrometry workflows to quantify dietary intake and authenticate meat sources in food quality control [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

240.12224039 Da

Monoisotopic Mass

240.12224039 Da

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

226 - 228 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HDQ4N37UGV

Other CAS

584-85-0

Wikipedia

Anserine

Dates

Last modified: 08-15-2023
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10: Sapp GH, Herman DC. Pay Attention to the Pes Anserine in Knee Osteoarthritis. Curr Sports Med Rep. 2018 Feb;17(2):41. doi: 10.1249/JSR.0000000000000449. PubMed PMID: 29420344.
11: Resorlu M, Doner D, Karatag O, Toprak CA. The Relationship between Chondromalacia Patella, Medial Meniscal Tear and Medial Periarticular Bursitis in Patients with Osteoarthritis. Radiol Oncol. 2017 Nov 29;51(4):401-406. doi: 10.1515/raon-2017-0053. eCollection 2017 Dec. PubMed PMID: 29333118; PubMed Central PMCID: PMC5765316.
12: Eltahan HM, Bahry MA, Yang H, Han G, Nguyen LTN, Ikeda H, Ali MN, Amber KA, Furuse M, Chowdhury VS. Central NPY-Y5 sub-receptor partially functions as a mediator of NPY-induced hypothermia and affords thermotolerance in heat-exposed fasted chicks. Physiol Rep. 2017 Dec;5(23). doi: 10.14814/phy2.13511. PubMed PMID: 29208684; PubMed Central PMCID: PMC5727273.
13: Kranz M, Viton F, Smarrito-Menozzi C, Hofmann T. Sensomics-Based Molecularization of the Taste of Pot-au-Feu, a Traditional Meat/Vegetable Broth. J Agric Food Chem. 2018 Jan 10;66(1):194-202. doi: 10.1021/acs.jafc.7b05089. Epub 2017 Dec 19. PubMed PMID: 29200278.
14: Katakura Y, Totsuka M, Imabayashi E, Matsuda H, Hisatsune T. Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People. Nutrients. 2017 Oct 31;9(11). pii: E1199. doi: 10.3390/nu9111199. PubMed PMID: 29088099; PubMed Central PMCID: PMC5707671.
15: Mun JU, Cho HR, Bae SM, Park SK, Choi SL, Seo MS, Lim YS, Rn SHW, Kim YU. Effect of polydeoxyribonucleotide injection on pes anserine bursitis: A case report. Medicine (Baltimore). 2017 Oct;96(43):e8330. doi: 10.1097/MD.0000000000008330. PubMed PMID: 29069005; PubMed Central PMCID: PMC5671838.
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17: Kaneko J, Enya A, Enomoto K, Ding Q, Hisatsune T. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. Sci Rep. 2017 Oct 3;7(1):12571. doi: 10.1038/s41598-017-12785-7. PubMed PMID: 28974740; PubMed Central PMCID: PMC5626714.
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19: Keyhani S, Mardani-Kivi M. Anatomical Repair of Stener-like Lesion of Medial Collateral Ligament: A case Series and Technical Note. Arch Bone Jt Surg. 2017 Jul;5(4):255-258. PubMed PMID: 28913384; PubMed Central PMCID: PMC5592368.
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